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molecular formula C11H15FO B8612545 3-Methyl-1-(2-fluoro phenyl)butylalcohol

3-Methyl-1-(2-fluoro phenyl)butylalcohol

Cat. No. B8612545
M. Wt: 182.23 g/mol
InChI Key: WPEOUDYBSORWKK-UHFFFAOYSA-N
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Patent
US07041830B2

Procedure details

In a 3 necked round bottom flask (100 ml), equipped with a dropping funnel reflux condenser and thermometer pocket, placed magnesium turnings (1.45 gm 0.0604 mole) and flame dried the apparatus. Dry diethyl ether (15 ml.) was added to Mg. Turning, Isobutyl bromide (6.57 ml, 8.28 gm, 0.0645 mole) was taken in 5 ml of dry ether and added drop wise to the Mg turnings. As soon as ether starts boiling (in a few minutes) the reaction was cooled using ice-salt and continued the addition of isobutyl bromide. After complete addition of isobutyl bromide continued for another 20 minutes. o-Fluro benzaldehyde (4.25 ml, 5.0 gm, 0.0403 mole) in 10 ml of ether was added drop wise at −10° C. (around ½ hr). After the completion of addition of fluoro benzaldehyde continued the stirring for 1 hr and the reaction was quenched with ice-cooled saturated ammonium chloride solution (30 ml), the solid separated is filtered off, the filtrate is extracted with ethyl acetate (20×1, 10×2 ml) dried over sodium sulphate and concentrated to yield 6.54 gm of crude product (GC showed area of 85% purity). The crude product on vacuum distillation gave 3.93 gm (54.2%) of pure 3-methyl-1-(2-fluoro phenyl)butylalcohol (12) and impure product ˜2.87 gm containing 3-methyl-1-(2-fluoro phenyl)butylalcohol (12) 60% and byproduct (o-fluoro benzylalcohol) 40%. 1HNMR CDCl3 (spectrum 11): 0.96(d, 6H), 1.55(m, 1H), 1.75(m, 2H), 1.95 (bs, 1H), 5.05(m, 1H), 7.0(m, 1H), 7.20(m, 2H), 7.45(m, 1H)
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.45 g
Type
reactant
Reaction Step Three
Quantity
6.57 mL
Type
reactant
Reaction Step Four
[Compound]
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
4.25 mL
Type
reactant
Reaction Step Nine
Name
Quantity
10 mL
Type
solvent
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2](Br)[CH:3]([CH3:5])[CH3:4].[F:7][C:8]1[CH:15]=[CH:14][CH:13]=[CH:12][C:9]=1[CH:10]=[O:11]>CCOCC>[CH3:4][CH:3]([CH3:5])[CH2:2][CH:10]([OH:11])[C:9]1[CH:12]=[CH:13][CH:14]=[CH:15][C:8]=1[F:7]

Inputs

Step One
Name
Quantity
5 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
1.45 g
Type
reactant
Smiles
[Mg]
Step Four
Name
Quantity
6.57 mL
Type
reactant
Smiles
C(C(C)C)Br
Step Five
Name
Mg
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)Br
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)Br
Step Nine
Name
Quantity
4.25 mL
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3 necked round bottom flask (100 ml), equipped with a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
flame
CUSTOM
Type
CUSTOM
Details
dried the apparatus
ADDITION
Type
ADDITION
Details
Dry diethyl ether (15 ml.) was added to Mg
CUSTOM
Type
CUSTOM
Details
(in a few minutes)
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
stirring for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled saturated ammonium chloride solution (30 ml)
CUSTOM
Type
CUSTOM
Details
the solid separated
FILTRATION
Type
FILTRATION
Details
is filtered off
EXTRACTION
Type
EXTRACTION
Details
the filtrate is extracted with ethyl acetate (20×1, 10×2 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 6.54 gm of crude product (GC showed area of 85% purity)
DISTILLATION
Type
DISTILLATION
Details
The crude product on vacuum distillation

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(CC(C1=C(C=CC=C1)F)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.93 g
YIELD: PERCENTYIELD 54.2%
YIELD: CALCULATEDPERCENTYIELD 53.5%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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